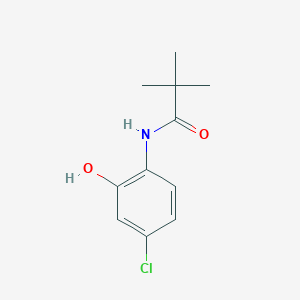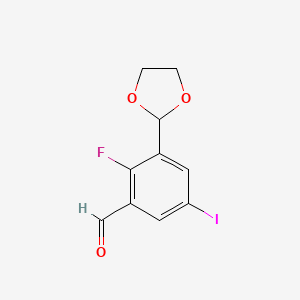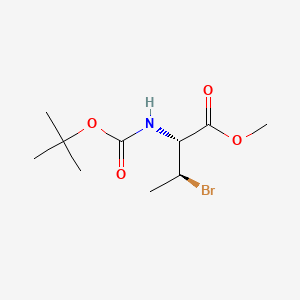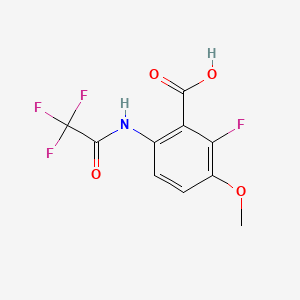
N-(4-Chloro-2-hydroxyphenyl)pivalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-Chloro-2-hydroxyphenyl)pivalamide: is an organic compound with the molecular formula C11H14ClNO2 It is characterized by the presence of a chloro group and a hydroxy group attached to a phenyl ring, along with a pivalamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-Chloro-2-hydroxyphenyl)pivalamide typically involves the reaction of 4-chloro-2-hydroxyaniline with pivaloyl chloride. The reaction is carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods: On an industrial scale, the production of this compound follows similar synthetic routes but may involve optimized reaction conditions to enhance yield and purity. The use of continuous flow reactors and automated systems can improve efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N-(4-Chloro-2-hydroxyphenyl)pivalamide can undergo oxidation reactions, particularly at the hydroxy group, leading to the formation of quinone derivatives.
Reduction: The compound can be reduced to form amine derivatives, especially under catalytic hydrogenation conditions.
Substitution: The chloro group in this compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles such as sodium azide or thiourea in polar solvents like dimethylformamide (DMF).
Major Products Formed:
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: N-(4-Chloro-2-hydroxyphenyl)pivalamide is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.
Biology: In biological research, this compound is studied for its potential interactions with enzymes and proteins. It can serve as a model compound for studying the effects of chloro and hydroxy substituents on biological activity.
Medicine: this compound has potential applications in medicinal chemistry. It is investigated for its potential as a lead compound in the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of N-(4-Chloro-2-hydroxyphenyl)pivalamide involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and hydroxy groups play a crucial role in these interactions, influencing the binding affinity and activity of the compound. The pivalamide moiety provides stability and enhances the compound’s overall properties.
Comparison with Similar Compounds
- N-(4-Chloro-2-hydroxyphenyl)acetamide
- N-(4-Chloro-2-hydroxyphenyl)benzamide
- N-(4-Chloro-2-hydroxyphenyl)formamide
Comparison: N-(4-Chloro-2-hydroxyphenyl)pivalamide is unique due to the presence of the pivalamide group, which imparts distinct steric and electronic properties compared to other similar compounds
Properties
CAS No. |
116278-66-1 |
|---|---|
Molecular Formula |
C11H14ClNO2 |
Molecular Weight |
227.69 g/mol |
IUPAC Name |
N-(4-chloro-2-hydroxyphenyl)-2,2-dimethylpropanamide |
InChI |
InChI=1S/C11H14ClNO2/c1-11(2,3)10(15)13-8-5-4-7(12)6-9(8)14/h4-6,14H,1-3H3,(H,13,15) |
InChI Key |
YUMXSXMCOJETAO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C(=O)NC1=C(C=C(C=C1)Cl)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 4-[1-[2-(2-ethoxyethoxy)ethoxy]ethoxy]benzoate](/img/structure/B14019548.png)



![1-[2-(2-Ethoxyethoxy)ethoxy]ethoxybenzene](/img/structure/B14019568.png)
![5-methyl-2,3,3a,4,7,7a-hexahydro-1H-pyrrolo[3,4-c]pyridin-6-one;hydrochloride](/img/structure/B14019572.png)


![(2R,6R)-6-[[(3S,8R,9S,10R,13S,14S,17R)-17-hydroxy-17-[(1S)-1-[(2S,4R,5R,6R)-5-hydroxy-4-(methoxymethoxy)-6-methyloxan-2-yl]oxyethyl]-10,13-dimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-yl]oxy]-4-methoxy-2-methyl-2H-pyran-5-one](/img/structure/B14019579.png)
![Tert-butyl 6a-hydroxy-1,2,6,6a-tetrahydropyrrolo[3,4-c]pyrazole-5(4H)-carboxylate](/img/structure/B14019586.png)
![[S(R)]-N-[(S)-(2-methylphenyl)[5-(diphenylphosphino)-9,9-dimethyl-9H-xanthen-4-yl]methyl]-2-methyl-2-propanesulfinamide](/img/structure/B14019593.png)
![4-[(E)-(2-Chloro-4-nitrophenyl)diazenyl]-5-methyl-2-(pyridine-4-carbonyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B14019601.png)
![1-[2-[(6-Chloro-2-methoxy-acridin-9-yl)amino]ethylamino]propan-2-ol](/img/structure/B14019609.png)
![Benzenamine,N-[(3-chlorophenyl)methylene]-4-methyl-](/img/structure/B14019627.png)
